molecular formula C2H2BrF B12513271 (Z)-1-Bromo-2-fluoroethylene CAS No. 460-11-7

(Z)-1-Bromo-2-fluoroethylene

Cat. No.: B12513271
CAS No.: 460-11-7
M. Wt: 124.94 g/mol
InChI Key: JNODEIRSLUOUMY-UHFFFAOYSA-N
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Description

(Z)-1-Bromo-2-fluoroethylene (C₂H₂BrF) is a halogenated unsaturated hydrocarbon with a molecular weight of 124.94 g/mol. It is the cis stereoisomer of 1-bromo-2-fluoroethylene, where the bromine and fluorine atoms are positioned on the same side of the double bond. The compound has a CAS registry number of 460-11-7 and is part of a broader class of halogenated alkenes studied for their unique electronic and steric properties .

Structural analyses using computational methods and laser spectroscopy confirm its planar geometry and stability under ambient conditions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-fluoroethene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2BrF/c3-1-2-4/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNODEIRSLUOUMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CBr)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2BrF
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101312516
Record name Ethene, 1-bromo-2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101312516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

460-11-7
Record name Ethene, 1-bromo-2-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=460-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethene, 1-bromo-2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101312516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Swart’s Reagent-Mediated Bromofluorination

The reductive elimination of mixed halogen atoms from tetrabromoethane (C₂Br₄) using Swart’s reagent [antimony(III) fluoride (SbF₃) and bromine (Br₂)] produces a mixture of (E)- and (Z)-1-bromo-2-fluoroethylene. The reaction proceeds via bromine-fluorine exchange, forming 1,1-dibromo-2,2-difluoroethane as the major intermediate. Subsequent treatment with zinc (Zn) in absolute ethanol at −20°C induces reductive elimination, yielding a 70:30 Z/E isomer ratio.

Reaction Conditions

  • Temperature: −20°C (storage to prevent polymerization)
  • Catalyst: None (stoichiometric Zn)
  • Solvent: Absolute ethanol
  • Yield: 72–77%

Limitations

  • Requires strict exclusion of light and air to avoid decomposition.
  • Scalability is hindered by the need for cryogenic storage of products.

Isotopic Enrichment via Sequential Halogenation

Three-Step Microscale Synthesis

Baldan and Tassan developed a microscale route for isotopically enriched [79Br]-1-bromo-2-fluoroethylene:

  • Iodination : Natural 1-bromo-2-fluoroethylene is converted to 1-fluoro-2-iodoethylene (FHC=CHI) using iodine (I₂).
  • Bromination : Reaction with [79Br]Br₂ yields 1,2-di[79Br]bromo-1-fluoro-2-iodoethane ([79Br]BrFCHCH[79Br]BrI).
  • Dehalogenation : Zinc-mediated elimination produces [79Br]BrHC=CHF with 62% yield over three steps.

Key Parameters

  • Scale: 2 mmol
  • Stereochemical Outcome: Predominantly Z-isomer due to steric effects during dehalogenation.
  • Purity: >95% by GC-MS.

Table 1: Isotopic Enrichment Method Performance

Step Reagents Temperature Yield
Iodination I₂, CH₂Cl₂ 25°C 85%
Bromination [79Br]Br₂, CCl₄ 0°C 78%
Dehalogenation Zn, EtOH 70°C 62%

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling of gem-Bromofluoroalkenes

Palladium-catalyzed cross-coupling of gem-bromofluoroalkenes with boronic acids enables stereospecific synthesis of this compound derivatives. Using Pd₂(dba)₃·CHCl₃ (2 mol%) and xantphos (2 mol%) in toluene/H₂O (9:1) at 80°C, the reaction achieves 89–99% yields with retention of configuration.

Mechanistic Insights

  • Oxidative addition of Pd(0) to the C–Br bond forms a Pd(II) intermediate.
  • Transmetalation with boronic acid followed by reductive elimination preserves the Z-geometry.

Table 2: Substrate Scope for Cross-Coupling

Substrate Boronic Acid Yield (%) Z/E Ratio
4-Nitrophenyl Butyl 99 95:5
Phenyl Butyl 95 90:10
4-Trifluoromethyl Butyl 95 93:7

Wittig-Type Reactions with Diethylzinc

Stereocontrolled Olefination

A Wittig-like reaction using diethylzinc (Et₂Zn) and α-bromo-α-fluoro-β-hydroxyesters generates this compound with high stereoselectivity. The reaction proceeds via a four-membered cyclic transition state, favoring Z-isomer formation due to minimized steric hindrance.

Optimized Conditions

  • Reagents: Et₂Zn (2.1 equiv), α-bromo-α-fluoro-β-hydroxyester (1.0 equiv)
  • Solvent: Tetrahydrofuran (THF)
  • Temperature: −78°C
  • Yield: 84%

Advantages

  • Avoids toxic phosphine reagents typical of traditional Wittig reactions.
  • Compatible with electron-deficient and electron-rich substrates.

Industrial-Scale Challenges and Innovations

Continuous Flow Synthesis

Patent WO1995016653A1 describes a continuous process for bromofluoroethane synthesis, which can be adapted for this compound. Key features include:

  • Tubular reactors with cryogenic condensers.
  • Metered take-off of products to minimize byproduct accumulation.
  • Production rates up to 9.02 g/min with 95.83% mass accountability.

Table 3: Batch vs. Continuous Process Comparison

Parameter Batch Process Continuous Process
Yield 72% 85%
1,2-BFE:1,1-BFE 5.9:1 6.01:1
Scalability Limited High

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: (Z)-1-Bromo-2-fluoroethylene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Addition Reactions: The compound can participate in addition reactions with various reagents, including hydrogen halides, to form new organohalogen compounds.

    Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form fluoroalkenes or other unsaturated compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Addition Reactions: Hydrogen halides (e.g., hydrogen chloride) in the presence of a catalyst.

    Elimination Reactions: Strong bases such as sodium hydride or potassium tert-butoxide under anhydrous conditions.

Major Products Formed:

  • Substitution reactions yield various substituted ethylene derivatives.
  • Addition reactions produce dihalogenated ethylene compounds.
  • Elimination reactions result in the formation of fluoroalkenes.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (Z)-1-Bromo-2-fluoroethylene serves as a building block in the synthesis of more complex organofluorine and organobromine compounds.

    Catalysis: It is used in catalytic studies to understand the behavior of halogenated ethylenes in various catalytic processes.

Biology and Medicine:

    Drug Development: The compound is investigated for its potential use in the development of pharmaceuticals, particularly those requiring halogenated intermediates.

    Biochemical Studies: It is used in studies to explore the effects of halogenated compounds on biological systems.

Industry:

    Material Science: this compound is used in the production of specialty polymers and materials with unique properties.

    Agriculture: It is explored for its potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (Z)-1-Bromo-2-fluoroethylene involves its interaction with various molecular targets through halogen bonding and other non-covalent interactions. The presence of both bromine and fluorine atoms allows the compound to engage in unique interactions with enzymes, receptors, and other biomolecules, influencing their activity and function.

Comparison with Similar Compounds

Stereoisomeric Comparison: (Z) vs. (E) Isomers

The (E)-isomer (trans configuration) of 1-bromo-2-fluoroethylene shares the same molecular formula (C₂H₂BrF) but exhibits distinct physicochemical properties due to its stereochemistry. Key differences include:

Property (Z)-Isomer (E)-Isomer
Dipole Moment Higher (polar group alignment) Lower (opposing dipoles)
Thermodynamic Stability More stable Less stable
Synthetic Accessibility Discontinued commercial availability Limited data on synthesis

Notably, the (Z)-isomer defies the general trend observed in compounds like maleic acid or stilbenes, where the trans configuration is typically more stable due to reduced steric strain. Viche’s research attributes this anomaly to electronic effects: the electron-withdrawing fluorine atom stabilizes the cis configuration by delocalizing electron density through the double bond, outweighing steric repulsion between bromine and fluorine .

Comparison with 1,2-Dihaloethylenes

1,2-Dibromoethylene (C₂H₂Br₂) and 1,2-difluoroethylene (C₂H₂F₂) provide further context for halogen-halogen interactions:

Compound Stability Trend Key Interaction Reactivity
(Z)-1-Bromo-2-fluoroethylene Cis > Trans F-Br electronic stabilization Non-reactive with water
1,2-Dibromoethylene (cis) Cis > Trans Br-Br steric hindrance Prone to elimination reactions
1,2-Difluoroethylene (cis) Trans > Cis F-F steric/electronic balance Highly reactive with nucleophiles

The stability of the cis configuration in bromo-fluoro and dibromoethylene contrasts sharply with the trans preference in difluoroethylene. This highlights the role of halogen electronegativity and size: bromine’s polarizability and fluorine’s strong inductive effects create a unique balance in 1-bromo-2-fluoroethylene .

Comparison with Other Halogenated Alkenes

Compared to monohaloethylenes (e.g., 1-fluoroethylene or 1-bromoethylene), this compound exhibits enhanced polarity and reactivity in electrophilic addition due to the synergistic electron-withdrawing effects of both halogens. For example:

  • 1-Fluoroethylene (C₂H₃F) : Lower dipole moment, less stable, and highly flammable.
  • 1-Bromoethylene (C₂H₃Br) : Higher molecular weight (122.95 g/mol), more prone to radical reactions.

Computational and Experimental Insights

Studies using Gaussian-type basis sets (e.g., Dunning’s correlation-consistent sets) have modeled the electronic structure of this compound, revealing its optimized geometry and vibrational frequencies . These computational results align with experimental data from laser spectroscopy, confirming the absence of significant torsional strain in the cis isomer .

Biological Activity

(Z)-1-Bromo-2-fluoroethylene, also known as (Z)-1-bromo-2-fluoroethene, is an organic compound with the molecular formula C₂H₂BrF. This compound is classified as a halogenated derivative of ethene, characterized by the presence of both bromine and fluorine atoms. The unique combination of these halogens significantly influences its reactivity and biological activity, making it a subject of interest in various fields, including medicinal chemistry and environmental science.

The (Z)-configuration indicates that the bromine and fluorine substituents are on the same side of the double bond, which affects its physical properties and reactivity. The synthesis of this compound typically involves halogenation reactions, where ethylene is treated with bromine and fluorine under controlled conditions to yield the desired product.

Common Synthetic Method:

  • Reagents: Ethylene, bromine, and fluorine.
  • Conditions: Controlled temperature and pressure to optimize yield.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its antimicrobial properties and potential therapeutic applications. The presence of both halogens enhances its reactivity towards different biological targets.

Antimicrobial Activity

Research indicates that compounds with halogen substituents often exhibit significant antimicrobial properties. For instance, studies have shown that halogenated compounds can inhibit the growth of pathogenic bacteria while promoting the growth of beneficial microbiota:

  • Case Study 1: A study involving various halogenated compounds revealed that those with bromine and fluorine substitutions displayed potent antibacterial effects against Escherichia coli and other Gram-negative bacteria .
  • Case Study 2: In vitro tests demonstrated that this compound effectively reduced the viability of certain pathogenic microorganisms without adversely affecting probiotic strains. This selective activity suggests potential applications in developing antimicrobial agents .

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that the compound interacts with cellular membranes or specific metabolic pathways within microorganisms. The dual halogen functionality may enhance its ability to disrupt cellular processes:

  • Membrane Disruption: Halogenated compounds can integrate into lipid bilayers, altering membrane fluidity and permeability.
  • Enzyme Inhibition: Potential interaction with enzymes involved in metabolic pathways may lead to inhibited growth or cell death in susceptible organisms.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure DescriptionAntimicrobial Activity
Ethene, 1-bromo-2-chloro-, (Z)Contains chlorine instead of fluorineModerate
Ethene, 1-bromo-2-iodo-, (Z)Contains iodine instead of fluorineLow
Ethene, 1-chloro-2-fluoro-, (Z)Contains chlorine instead of bromineHigh
This compoundUnique dual halogen functionalityVery High

Future Research Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Key areas for future investigation include:

  • Mechanistic Studies: Understanding how this compound interacts at a molecular level with various biological targets.
  • Toxicological Assessments: Evaluating the safety profile for potential therapeutic applications.
  • Environmental Impact Studies: Investigating the ecological consequences of using such halogenated compounds in industrial applications.

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